molecular formula C6H9ClN2S B15296430 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride CAS No. 2913279-90-8

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride

Cat. No.: B15296430
CAS No.: 2913279-90-8
M. Wt: 176.67 g/mol
InChI Key: DCNJWBWAHJSRRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the thiazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiazole compounds .

Scientific Research Applications

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropyl group attached to a thiazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

2913279-90-8

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

5-cyclopropyl-1,2-thiazol-3-amine;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c7-6-3-5(9-8-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H

InChI Key

DCNJWBWAHJSRRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NS2)N.Cl

Origin of Product

United States

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